molecular formula C15H22ClNO3 B13490603 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B13490603
M. Wt: 299.79 g/mol
InChI Key: WXMUOONREZXWBB-UHFFFAOYSA-N
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Description

1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, mixture of diastereomers, is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group, a benzyloxy methyl group, and a carboxylic acid group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the cyclobutane ring, introduction of the amino group, and the addition of the benzyloxy methyl group. One common approach is to start with a cyclobutane precursor and introduce the desired substituents through a series of reactions such as alkylation, reduction, and amination. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions or as a probe in biochemical assays.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development or as a lead compound for designing new pharmaceuticals.

    Industry: In industrial settings, the compound may be used in the development of new materials, catalysts, or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride depends on its specific interactions with molecular targets. The amino group and benzyloxy methyl group can form hydrogen bonds or interact with active sites of enzymes, influencing their activity. The cyclobutane ring may also play a role in stabilizing the compound’s conformation, affecting its binding affinity and specificity. Detailed studies on the compound’s molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride include other cyclobutane derivatives with different substituents, such as:

  • 1-amino-3-(methoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
  • 1-amino-3-(ethoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid
  • 1-amino-3-(phenoxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Uniqueness

The uniqueness of 1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups and stereochemistry. The presence of the benzyloxy methyl group and the mixture of diastereomers can result in distinct physical and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

1-amino-2,2-dimethyl-3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c1-14(2)12(8-15(14,16)13(17)18)10-19-9-11-6-4-3-5-7-11;/h3-7,12H,8-10,16H2,1-2H3,(H,17,18);1H

InChI Key

WXMUOONREZXWBB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1(C(=O)O)N)COCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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